Cas no 2411890-36-1 (PARP11 inhibitor ITK7)

PARP11 inhibitor ITK7 structure
Productnaam:PARP11 inhibitor ITK7
PARP11 inhibitor ITK7 Chemische en fysische eigenschappen
Naam en identificatie
-
- 4(3H)-Quinazolinone, 8-methyl-7-(1-propyn-1-yl)-2-[(2-pyrimidinylthio)methyl]-
- PARP11 inhibitor ITK7 (ITK7)
- PARP11 inhibitor ITK7
- CS-0090009
- CHEBI:231599
- BDBM50594012
- HY-125218
- GTPL13123
- PARP11 inhibitor
- BCP33173
- DA-76603
- SCHEMBL21777814
- CHEMBL5191676
- ITK7;ITK-7;ITK 7
- EX-A3807
- 2411890-36-1
- 8-methyl-7-prop-1-ynyl-2-(pyrimidin-2-ylsulfanylmethyl)-3H-quinazolin-4-one
- ITK7
-
- Inchi: 1S/C17H14N4OS/c1-3-5-12-6-7-13-15(11(12)2)20-14(21-16(13)22)10-23-17-18-8-4-9-19-17/h4,6-9H,10H2,1-2H3,(H,20,21,22)
- InChI-sleutel: VRECINGNBPANGK-UHFFFAOYSA-N
- LACHT: N1C2=C(C=CC(C#CC)=C2C)C(=O)NC=1CSC1=NC=CC=N1
Berekende eigenschappen
- Exacte massa: 322.08883226g/mol
- Monoisotopische massa: 322.08883226g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 23
- Aantal draaibare bindingen: 4
- Complexiteit: 543
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.7
- Topologisch pooloppervlak: 92.5Ų
PARP11 inhibitor ITK7 Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-125218-5mg |
PARP11 inhibitor ITK7 |
2411890-36-1 | 99.77% | 5mg |
¥3800 | 2024-07-20 | |
MedChemExpress | HY-125218-25mg |
PARP11 inhibitor ITK7 |
2411890-36-1 | 25mg |
¥12500 | 2023-08-31 | ||
1PlusChem | 1P029JMH-5mg |
PARP11 inhibitor ITK7 |
2411890-36-1 | 99% | 5mg |
$471.00 | 2024-05-22 | |
1PlusChem | 1P029JMH-10mg |
PARP11 inhibitor ITK7 |
2411890-36-1 | 99% | 10mg |
$746.00 | 2024-05-22 | |
1PlusChem | 1P029JMH-50mg |
PARP11 inhibitor ITK7 |
2411890-36-1 | 99% | 50mg |
$2325.00 | 2024-05-22 | |
MedChemExpress | HY-125218-10mg |
PARP11 inhibitor ITK7 |
2411890-36-1 | 99.77% | 10mg |
¥6200 | 2024-07-20 | |
Ambeed | A1937978-25mg |
PARP11 inhibitor ITK7 |
2411890-36-1 | 98% | 25mg |
$1250.0 | 2025-03-01 | |
1PlusChem | 1P029JMH-100mg |
PARP11 inhibitor ITK7 |
2411890-36-1 | 99% | 100mg |
$3699.00 | 2024-05-22 | |
Ambeed | A1937978-10mg |
PARP11 inhibitor ITK7 |
2411890-36-1 | 98% | 10mg |
$620.0 | 2025-03-01 | |
Ambeed | A1937978-5mg |
PARP11 inhibitor ITK7 |
2411890-36-1 | 98% | 5mg |
$380.0 | 2025-03-01 |
PARP11 inhibitor ITK7 Gerelateerde literatuur
-
Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
-
3. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
2411890-36-1 (PARP11 inhibitor ITK7) Gerelateerde producten
- 1805545-34-9(3-(Aminomethyl)-5-(difluoromethyl)-6-hydroxypyridine-2-carboxylic acid)
- 2137664-51-6(5-(2-ethoxyphenyl)-1,2-oxazol-3-ylmethanethiol)
- 2227678-36-4((1S)-2-amino-1-(2-bromo-3-fluorophenyl)ethan-1-ol)
- 2253638-44-5(6-Chloro-5-methoxyquinoline-8-carboxylic acid)
- 2171257-27-3(2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-methylpropyl)propanamidoacetic acid)
- 6575-37-7(3,6-Dichloro-2-methyl-benzo[b]thiophene 1,1-dioxide)
- 2227710-78-1(rac-(3R,4S)-4-(3-fluorophenyl)pyrrolidin-3-ol)
- 81090-45-1(Benzenamine, 2,4-dibromo-6-(1-methylethyl)-)
- 76497-82-0(4-Amino Levamisole)
- 18171-72-7(Silane, tris(chloromethyl)methyl-)
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:2411890-36-1)PARP11 inhibitor ITK7

Zuiverheid:99%/99%/99%/99%
Hoeveelheid:100mg/25mg/10mg/5mg
Prijs ($):2880.0/1125.0/558.0/342.0